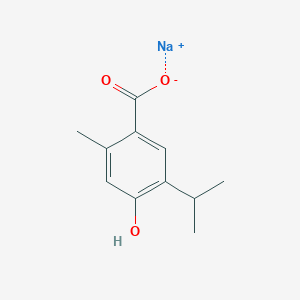
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is an organic compound with the molecular formula C11H13NaO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-Hydroxy-5-isopropyl-2-methylbenzoic acid.
Esterification: The benzoic acid derivative is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the sodium salt of the acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde.
Reduction: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid sodium salt: Lacks the isopropyl and methyl groups.
5-Isopropyl-2-methylbenzoic acid sodium salt: Lacks the hydroxyl group.
4-Hydroxy-2-methylbenzoic acid sodium salt: Lacks the isopropyl group.
Uniqueness
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1014-52-4 |
|---|---|
Formule moléculaire |
C11H13NaO3 |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3.Na/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
NEWGTAXNYDMBSR-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
SMILES isomérique |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
Key on ui other cas no. |
1014-52-4 |
Synonymes |
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















